molecular formula C8H6Cl2N2O2 B133453 4,5-Dichlorophthalamide CAS No. 147699-62-5

4,5-Dichlorophthalamide

Cat. No.: B133453
CAS No.: 147699-62-5
M. Wt: 233.05 g/mol
InChI Key: KGIXKEAUEDTQOE-UHFFFAOYSA-N
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Description

4,5-Dichlorophthalamide, also known as 4,5-dichloro-1,2-benzenedicarboxamide, is an organic compound with the molecular formula C8H6Cl2N2O2. It is a derivative of phthalamide and appears as a white crystalline solid. This compound is primarily used as an intermediate in organic synthesis and has applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalamide can be synthesized through the chlorination of phthalamide. The process involves the reaction of phthalamide with thionyl chloride or phosphorus pentachloride, resulting in the formation of this compound . The reaction conditions typically include:

    Temperature: The reaction is carried out at elevated temperatures to facilitate the chlorination process.

    Solvent: An appropriate solvent, such as dichloromethane, is used to dissolve the reactants and maintain a homogeneous reaction mixture.

    Catalyst: A catalyst may be employed to enhance the reaction rate and yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichlorophthalamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

4,5-Dichlorophthalamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,5-dichlorophthalamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their catalytic activity. It may also interact with proteins and other biomolecules, leading to changes in their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    4,5-Dichlorophthalimide: A closely related compound with similar chemical properties and applications.

    3,6-Dichlorophthalic Anhydride: Another chlorinated derivative of phthalic anhydride with distinct reactivity.

    Tetrachlorophthalic Anhydride: A more heavily chlorinated compound with different industrial uses.

Uniqueness of 4,5-Dichlorophthalamide: this compound is unique due to its specific substitution pattern and reactivity. The presence of two chlorine atoms in the 4 and 5 positions of the phthalamide ring imparts distinct chemical properties, making it suitable for specific synthetic applications and research studies .

Properties

IUPAC Name

4,5-dichlorobenzene-1,2-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O2/c9-5-1-3(7(11)13)4(8(12)14)2-6(5)10/h1-2H,(H2,11,13)(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGIXKEAUEDTQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350845
Record name 4,5-Dichlorophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147699-62-5
Record name 4,5-Dichlorophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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